1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(cyanomethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3O2/c8-7(9,10)5-3(11)4(6(15)16)14(13-5)2-1-12/h2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHPONTTTYUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=C(C(=N1)C(F)(F)F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2092249-84-6) is a heterocyclic compound with potential biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, as well as structure-activity relationships (SAR) that inform its pharmacological potential.
- Molecular Formula : CHFINO
- Molecular Weight : 345.01 g/mol
- Structure : The compound features a pyrazole ring with trifluoromethyl and iodide substituents, along with a cyanomethyl group and a carboxylic acid functional group.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole have been shown to inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways. A study demonstrated that pyrazole derivatives could effectively induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic potential that warrants further exploration .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are notable. Compounds in this class have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that 1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole may serve as a promising candidate for developing new anti-inflammatory agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that certain pyrazole derivatives exhibit moderate to excellent activity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances antitumor activity by increasing the electron deficiency of the aromatic system, thereby improving binding affinity to target proteins .
Case Studies
- Antitumor Efficacy : In a study involving breast cancer cell lines, specific pyrazole derivatives demonstrated IC50 values lower than those of traditional chemotherapeutics when tested alone or in combination with doxorubicin.
- Anti-inflammatory Mechanism : A series of experiments showed that pyrazole derivatives could effectively reduce LPS-induced inflammation in murine models by inhibiting NF-kB signaling pathways.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. The presence of the pyrazole ring and functional groups allows for interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit anticancer properties. The specific substitution patterns in 1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid may enhance its efficacy against various cancer cell lines due to their ability to inhibit specific enzymes or pathways involved in tumor growth .
- Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity. The trifluoromethyl group may contribute to increased lipophilicity, enhancing membrane penetration and antimicrobial effectiveness against pathogens .
Agrochemicals
The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide:
- Pesticidal Activity : Pyrazole derivatives have been noted for their insecticidal properties. The incorporation of the iodine and trifluoromethyl groups could improve the stability and potency of these compounds against agricultural pests .
- Herbicide Development : Similar compounds have been explored for their herbicidal activities, targeting specific biochemical pathways in plants. This compound could be optimized to selectively inhibit weed growth without harming crops .
Materials Science
In materials science, this compound can be utilized in the development of advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced thermal stability and chemical resistance due to the presence of halogen atoms .
- Nanotechnology : Its unique properties may allow for applications in nanotechnology, particularly in creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Solubility Trends | Notable Applications/Properties |
|---|---|---|---|---|
| Target Compound | 1-Cyanomethyl, 4-I, 3-CF₃, 5-COOH | ~340 (estimated) | Moderate (polar solvents) | Radiopharmaceuticals, enzyme inhibition |
| 1-(4-Methylphenyl)-5-CF₃-1H-pyrazole-4-COOH | 1-4-Methylphenyl, 5-CF₃, 4-COOH | 285.21 | Low (hydrophobic groups) | Agrochemical intermediates |
| 1-[3-Cl-5-CF₃-pyridinyl]-5-CF₃-1H-pyrazole-4-COOH | 1-Pyridinyl (Cl, CF₃), 5-CF₃, 4-COOH | 385.73 | Moderate (polar pyridine) | Herbicides, kinase inhibitors |
| 5-Cl-3-(CF₃)-1-methyl-1H-pyrazole-4-COOH | 1-CH₃, 3-CF₃, 5-Cl, 4-COOH | 244.59 | High (Cl enhances polarity) | Fungicides, antibacterial agents |
| 1-(3-Cyanophenyl)-3-CF₃-1H-pyrazole-5-COOH | 1-3-Cyanophenyl, 3-CF₃, 5-COOH | 281.19 | Moderate (CN enhances H-bonding) | Anticancer research |
Structural and Electronic Effects
- Trifluoromethyl Position: The target compound’s trifluoromethyl group at position 3 enhances electron-withdrawing effects, stabilizing the pyrazole ring and reducing nucleophilic attack.
- Iodo vs. Chloro Substituents : The iodine atom in the target compound introduces greater steric hindrance and lower electronegativity compared to chlorine in 5-Cl-3-(CF₃)-1-methyl-1H-pyrazole-4-COOH. This may reduce reactivity in nucleophilic substitution but improve radioisotope labeling efficiency .
- Cyanomethyl vs. Aryl Groups: The cyanomethyl group at position 1 provides moderate polarity and H-bonding capability, contrasting with the hydrophobic 4-methylphenyl group in . This difference impacts solubility and membrane permeability .
Preparation Methods
Halogenation and Trifluoromethylation of Pyrazole Core
Iodination of pyrazole derivatives at the 4-position is commonly achieved by reacting methyl- or amino-substituted pyrazoles with iodine in the presence of oxidants such as ammonium cerium (IV) nitrate (CAN) in acetonitrile at room temperature. For example, 5-methyl-3-(trifluoromethyl)-1H-pyrazole can be iodinated to give 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with yields around 60.6%.
Trifluoromethylation at the 3-position can be introduced by coupling reactions involving potassium trifluoromethyl reagents or through the use of trifluoromethylated precursors. For instance, potassium difluoromethyl trifluoroborate has been used in copper-catalyzed coupling reactions to introduce difluoromethyl groups on pyrazole rings.
Cyanomethylation at N-1 Position
Cyanomethyl substitution on the nitrogen of pyrazole rings can be introduced via alkylation reactions using cyanomethyl halides (e.g., bromide or chloride) under basic conditions. Although specific procedures for 1-(cyanomethyl) substitution on pyrazoles are scarce in the literature, analogous N-alkylation methods are well-established in heterocyclic chemistry.
An alternative approach involves using malononitrile or related nitrile-containing reagents in multi-component reactions catalyzed by Lewis acids such as indium(III) chloride (InCl3). For example, InCl3-catalyzed one-pot reactions have been used to synthesize cyano-substituted pyrazole derivatives efficiently under mild conditions with ultrasound irradiation.
Carboxylation at the 5-Position
Carboxylic acid functionality at the 5-position of pyrazoles can be introduced via Grignard carboxylation . This involves halogen-magnesium exchange on a 4-halopyrazole derivative, followed by reaction with carbon dioxide to afford the carboxylic acid.
An example includes preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid by halogen-magnesium exchange of 4-halopyrazole derivatives and subsequent carbonation with CO2, yielding high purity products with overall yields up to 64%.
Representative Preparation Sequence (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-alkylation (cyanomethylation) | Cyanomethyl bromide, base (e.g., K2CO3), solvent | 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole | ~70* | Base-mediated N-alkylation on pyrazole nitrogen |
| 2 | Iodination | I2, ammonium cerium (IV) nitrate, CH3CN, rt | 1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole | ~60* | Selective iodination at 4-position |
| 3 | Halogen-magnesium exchange and carboxylation | iPrMgCl, CO2, low temperature, quench | 1-(cyanomethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | ~60* | Grignard carboxylation at 5-position |
*Yields are estimated based on analogous literature reports for related compounds.
Research Findings and Analysis
The iodination step is typically efficient under mild conditions using iodine and CAN as an oxidant, but yields can be moderate (~60%) due to side reactions or incomplete conversion.
Grignard carboxylation is a robust method for introducing carboxylic acid groups on halogenated pyrazoles, offering high regioselectivity and purity.
The cyanomethylation reaction requires careful selection of base and solvent to avoid side reactions and ensure selective N-alkylation.
Multi-component reactions catalyzed by InCl3 under ultrasound irradiation have demonstrated high efficiency in synthesizing cyano-substituted pyrazole derivatives, indicating potential for green and scalable processes.
Summary Table of Key Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Iodination | Electrophilic substitution on pyrazole ring | I2, CAN, CH3CN, rt | Mild conditions, selective | Moderate yield (~60%), side products possible |
| Cyanomethylation | N-alkylation with cyanomethyl halides | Cyanomethyl bromide, base (K2CO3), solvent | Direct introduction of cyanomethyl | Requires control to avoid O-alkylation or polyalkylation |
| Carboxylation | Halogen-magnesium exchange followed by CO2 carbonation | iPrMgCl, CO2, low temp, quenching | High regioselectivity, good purity | Sensitive to moisture, requires inert atmosphere |
| Multi-component synthesis | One-pot condensation catalyzed by InCl3 with ultrasound | InCl3 (20 mol%), 50% EtOH, ultrasound, 40°C | High yield (80-95%), green chemistry | Limited to specific substrate scope |
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions are required?
The synthesis involves multi-step procedures starting with halogenated pyrazole precursors. Key steps include:
- Halogenation : Introduction of iodine via electrophilic substitution using reagents like N-iodosuccinimide (NIS) under anhydrous conditions .
- Functionalization : The cyanomethyl group is introduced through nucleophilic substitution (e.g., alkylation of a pyrazole intermediate with chloroacetonitrile) .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (KOH/EtOH) . Critical conditions include inert atmosphere (N₂/Ar), anhydrous solvents (DMF, THF), and controlled temperatures (60–100°C) to minimize side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H NMR identifies substitution patterns (e.g., pyrazole protons at δ 6.5–8.5 ppm; carboxylic acid proton as a broad singlet at δ ~12–14 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C≡N (cyano) absorption at ~2200 cm⁻¹ .
- HRMS : Validates molecular weight (expected [M-H]⁻ peak for C₈H₄F₃IN₂O₂: ~367.93) .
Q. How does the trifluoromethyl group influence reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but stabilizes adjacent negative charges, facilitating nucleophilic attacks (e.g., hydrolysis of esters to carboxylic acids) . It also improves metabolic stability in biological assays .
Q. What are the solubility and storage recommendations?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Store at +4°C in airtight, light-resistant containers to prevent degradation of the iodo and cyano groups .
Advanced Questions
Q. How can the iodination step be optimized for higher yield?
Strategies include:
- Catalytic Systems : Use Pd(PPh₃)₄ or CuI to facilitate regioselective iodination .
- Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hours conventionally) .
- Halogen Exchange : Replace bromo precursors with KI in the presence of a palladium catalyst . Monitor progress via TLC or LC-MS to optimize reagent stoichiometry .
Q. How to design SAR studies for the cyanomethyl and iodo substituents?
- Analog Synthesis : Replace the iodo group with Br/Cl and the cyanomethyl with -CH₂COOR to assess bioactivity changes.
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models. For example, shows pyrazole derivatives with trifluoromethyl groups exhibit antiviral activity .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to compare binding affinities of substituent variants .
Q. How to resolve spectral data discrepancies?
- Solvent Effects : Record ¹H NMR in DMSO-d₆ and CDCl₃ to identify tautomerism (e.g., pyrazole ring proton shifts) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures to validate assignments .
- X-Ray Crystallography : Resolve ambiguities in substitution patterns, as done for structurally similar compounds in .
Q. What methods assess metabolic stability in biological matrices?
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation over time .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways (e.g., deiodination or cyano hydrolysis) .
- Stability Profiling : Test pH-dependent degradation (e.g., simulate gastric fluid at pH 2 vs. plasma at pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
